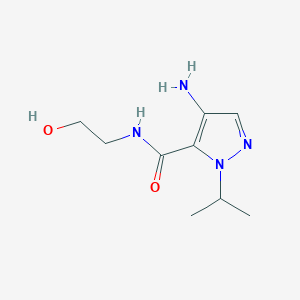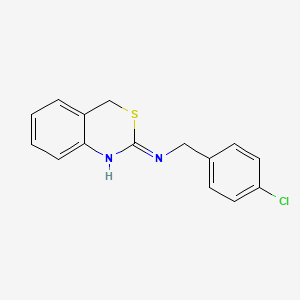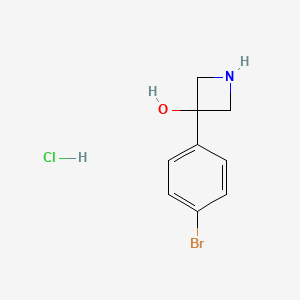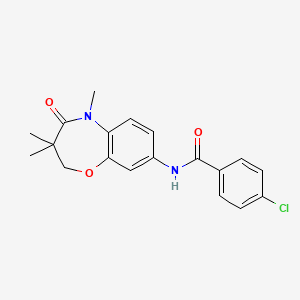![molecular formula C19H21F3N4O B2799158 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2108276-87-3](/img/structure/B2799158.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound characterized by its unique bicyclic structure combined with a triazole and a trifluoromethyl-substituted phenyl group. The intricate molecular architecture suggests it may have significant implications in fields such as medicinal chemistry and synthetic organic chemistry.
Applications De Recherche Scientifique
Chemistry
Used as an intermediate in complex organic syntheses.
Biology
Potential ligand in biochemical assays due to its triazole and azabicyclo components.
Medicine
Investigated for its potential as a drug candidate, particularly targeting neurological or inflammatory conditions.
Industry
Applications in materials science, particularly in developing novel polymers or catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step reactions:
Starting Material Preparation: : Formation of the azabicyclo[3.2.1]octane scaffold.
Attachment of the Triazole Group: : This often involves click chemistry, particularly a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Formation of the Propanone Linker: : Connecting the triazole-functionalized azabicyclooctane to the trifluoromethylphenyl group under suitable conditions.
Industrial Production Methods
Industrial scale-up of this compound would focus on optimizing reaction conditions for yield, safety, and cost-effectiveness. This might involve:
High-Throughput Screening: : To identify optimal catalysts and conditions.
Flow Chemistry: : To enhance reaction efficiency and reproducibility.
Purification Techniques: : Such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound could undergo oxidation at various functional groups, especially the triazole and the propanone linkages.
Reduction: : Similarly, reduction reactions could target the triazole or the azabicyclo scaffold.
Substitution: : Electrophilic aromatic substitution could occur on the trifluoromethylphenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromic acid.
Reduction: : Lithium aluminum hydride or hydrogenation with palladium catalysts.
Substitution: : Halogens (bromine, chlorine) or nitration with nitric acid.
Major Products
Oxidation Products: : Likely carboxylic acids or ketones.
Reduction Products: : Alcohols or amines.
Substitution Products: : Halogenated or nitro-substituted derivatives.
Mécanisme D'action
The detailed mechanism by which 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one exerts its effects depends on its specific context of use. Generally, the triazole moiety is known to engage in hydrogen bonding and π-π interactions, while the azabicyclo scaffold offers rigidity. Molecular targets could include enzymes or receptors involved in neurotransmission or inflammation.
Comparaison Avec Des Composés Similaires
Unique Aspects
The combination of a triazole and azabicyclo scaffold with a trifluoromethylphenyl group makes it stand out.
Enhanced stability and reactivity profiles compared to simpler analogs.
List of Similar Compounds
1-(2H-1,2,3-Triazol-2-yl)-4-phenylbutan-1-one
8-Azabicyclo[3.2.1]octane derivatives
Trifluoromethylphenyl-substituted ketones
This compound is a fascinating intersection of advanced organic chemistry and practical applications. Let me know if there’s anything more specific you’d like to dive into!
Propriétés
IUPAC Name |
1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)14-4-1-13(2-5-14)3-8-18(27)25-15-6-7-16(25)12-17(11-15)26-23-9-10-24-26/h1-2,4-5,9-10,15-17H,3,6-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJQERPKGBBLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799076.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2799077.png)

![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2799081.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2799082.png)
![1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2799084.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide](/img/structure/B2799086.png)

![5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2799088.png)



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2799096.png)
